REACTION_CXSMILES
|
[Cl:1][CH:2](Cl)[C:3](=[O:5])[CH3:4].[C:7]([NH:10][C:11]([NH2:13])=[S:12])(=[NH:9])[NH2:8]>CC(C)=O>[ClH:1].[Cl:1][CH2:2][C:3]1([OH:5])[CH2:4][S:12][C:11]([N:10]=[C:7]([NH2:9])[NH2:8])=[N:13]1 |f:3.4|
|
Name
|
|
Quantity
|
60 kg
|
Type
|
reactant
|
Smiles
|
ClC(C(C)=O)Cl
|
Name
|
|
Quantity
|
550 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
(aminoiminomethyl)thiourea[amidinothiourea]
|
Quantity
|
55.8 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(N)(=N)NC(=S)N
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred continuously for 5 days below 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling the solution to -5°~7° C.
|
Type
|
CUSTOM
|
Details
|
The resultant precipitates
|
Type
|
FILTRATION
|
Details
|
are collected by filtration
|
Type
|
WASH
|
Details
|
washed with 50 l of acetone
|
Reaction Time |
5 d |
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClCC1(N=C(SC1)N=C(N)N)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 111.6 kg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |